

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Leu-Enkephalin Amide

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | Leu-Enkephalin amide | |
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation of **Leu-Enkephalin amide**.

Frequently Asked Questions (FAQs)

Q1: What is the sequence and expected mass of Leu-Enkephalin amide?

A1: **Leu-Enkephalin amide** is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine, commonly represented as YGGFL-NH₂. The C-terminus is amidated, meaning the carboxylic acid group is replaced by an amide group (-CONH₂). This modification affects its monoisotopic mass. The molecular formula is C₂₈H₃₈N₆O₆, and its monoisotopic mass is approximately 554.285 Da.[1] The protonated molecule ([M+H]⁺) will have an m/z of approximately 555.292.

Q2: What are the expected major fragment ions for **Leu-Enkephalin amide** in Collision-Induced Dissociation (CID)?

A2: In CID mass spectrometry, peptides typically fragment along the peptide backbone, producing b- and y-type ions.[2][3] For **Leu-Enkephalin amide** (YGGFL-NH₂), you can expect a series of b-ions (charge retained on the N-terminus) and y-ions (charge retained on the C-terminus). The C-terminal amidation will specifically affect the mass of the y-ions.



Q3: Why am I not seeing the expected precursor ion at m/z 555.3?

A3: Several factors could contribute to the absence or low intensity of the precursor ion:

- Sample Degradation: The peptide may have degraded. Ensure proper sample handling and storage.
- Ionization Issues: The ionization source may not be optimized for this peptide. Adjust parameters such as spray voltage, gas flow, and temperature.
- In-source Fragmentation: The peptide might be fragmenting in the ion source before mass analysis. Reduce the energy in the ion source (e.g., lower cone voltage).
- Incorrect Mass Calibration: The mass spectrometer may be out of calibration. Perform a
 mass calibration using a known standard.

Q4: My MS/MS spectrum shows very few fragment ions or is dominated by noise. What can I do?

A4: Poor fragmentation can be due to several reasons:

- Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. Gradually increase the collision energy.
- Low Precursor Ion Intensity: If the precursor ion signal is weak, the resulting fragment ion signals will also be weak. Optimize ionization conditions to enhance the precursor signal.[4]
- Contamination: Contaminants in the sample or from the HPLC system can suppress the signal of your peptide. Ensure high-purity solvents and proper sample cleanup.[5]
- Detector Issues: The detector may not be functioning optimally. Check the detector settings and perform any necessary maintenance.

Q5: I see unexpected peaks in my spectrum. What could be their origin?

A5: Unexpected peaks can arise from:

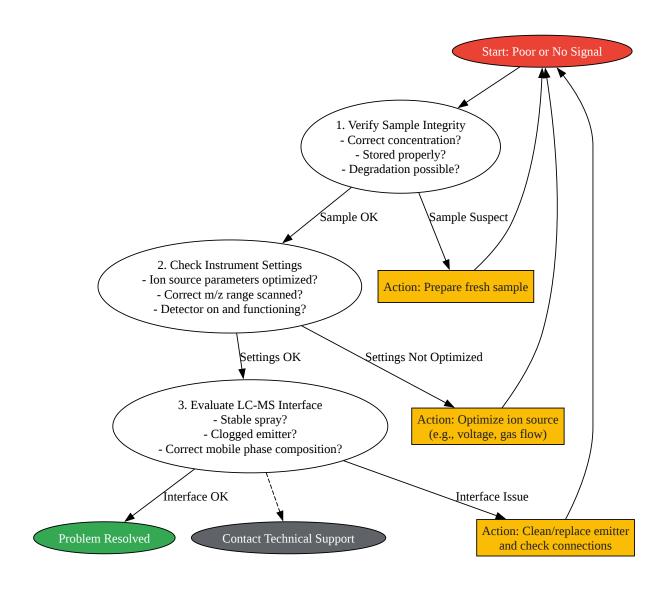


- Contaminants: Common contaminants include keratins from skin and hair, polymers from lab equipment, and components from the mobile phase.
- Adducts: The peptide may form adducts with salts present in the sample (e.g., sodium [M+Na]+, potassium [M+K]+).
- Neutral Losses: Peptides can lose small neutral molecules like water (-18 Da) or ammonia (-17 Da), especially from certain amino acid residues.
- Internal Fragments: Cleavage at two backbone positions can generate internal fragment ions.

Troubleshooting Guides Guide 1: Poor Signal Intensity or No Peaks

This guide helps you troubleshoot issues related to weak or absent signals in your mass spectrum.



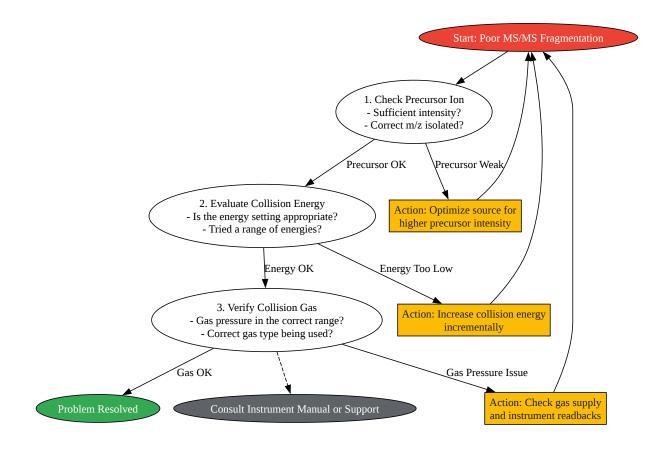


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Guide 2: Poor Fragmentation in MS/MS



This guide provides steps to address inadequate fragmentation of the **Leu-Enkephalin amide** precursor ion.



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Data Presentation



Table 1: Theoretical m/z Values for Fragment Ions of Leu-Enkephalin Amide ([M+H]+)

The following table lists the calculated monoisotopic m/z values for the singly charged b- and y-ions of **Leu-Enkephalin amide** (YGGFL-NH₂).

| Ion Type | Sequence | Theoretical m/z |
|----------------|--------------------|-----------------|
| b-ions | | |
| b ₁ | Υ | 164.0706 |
| b ₂ | YG | 221.0921 |
| рз | YGG | 278.1136 |
| b ₄ | YGGF | 425.1820 |
| y-ions | | |
| y1 | L-NH ₂ | 114.0917 |
| y ₂ | FL-NH ₂ | 261.1601 |
| Уз | GFL-NH₂ | 318.1816 |
| y 4 | GGFL-NH₂ | 375.2031 |

Note: These are theoretical values. Observed m/z may vary slightly due to instrument calibration and resolution.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

- Reconstitution: Dissolve the lyophilized Leu-Enkephalin amide powder in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a stock concentration of 1 mg/mL.
- Working Solution: Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of 1-10 μ g/mL. The optimal concentration may vary



depending on the sensitivity of the mass spectrometer.

- Filtration: (Optional) If the sample contains particulates, filter it through a 0.22 μm syringe filter before injection.
- Injection: Inject an appropriate volume (e.g., 1-5 μL) onto the LC-MS system.

Protocol 2: Typical LC-MS/MS Method Parameters

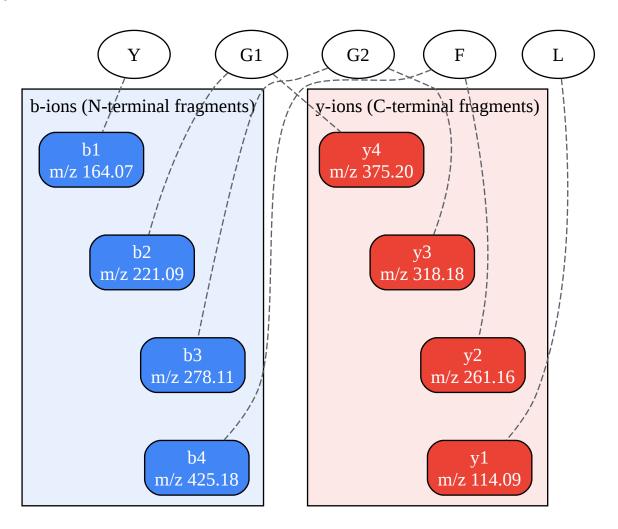
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Gas Temperature: 325 °C.
 - Gas Flow: 8 L/min.
 - MS1 Scan Range: m/z 100-1000.
 - MS/MS:
 - Precursor Ion Selection: Isolate the [M+H]+ ion of Leu-Enkephalin amide (m/z 555.3).



- Activation: Collision-Induced Dissociation (CID).
- Collision Energy: Start with a value around 20-25 eV and optimize as needed.
- MS2 Scan Range: m/z 50-600.

Mandatory Visualization Fragmentation Pathway of Leu-Enkephalin Amide

The following diagram illustrates the generation of b- and y-ions from the precursor **Leu-Enkephalin amide** molecule.



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